8-Methylheptadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methylheptadecane is a saturated hydrocarbon with a molecular formula of C18H38. It is a long-chain alkane that is commonly used in scientific research for various purposes.
Wirkmechanismus
The mechanism of action of 8-Methylheptadecane is not well understood. However, it is believed to act as a non-polar solvent that can dissolve non-polar compounds, such as lipids. It is also believed to have a low toxicity profile, making it a suitable solvent for use in biological research.
Biochemical and Physiological Effects:
8-Methylheptadecane has no known biochemical or physiological effects on humans or animals. However, it is known to have a low toxicity profile, which makes it a safe solvent for use in biological research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 8-Methylheptadecane is its low toxicity profile, which makes it a safe solvent for use in biological research. It is also a non-polar solvent that can dissolve non-polar compounds, such as lipids. However, its low polarity also makes it less effective in dissolving polar compounds. Additionally, it has a high boiling point, which can make it difficult to remove from samples.
Zukünftige Richtungen
There are several future directions for the use of 8-Methylheptadecane in scientific research. One potential direction is the development of new methods for its synthesis that are more efficient and cost-effective. Another potential direction is the use of 8-Methylheptadecane as a solvent for the extraction of other types of compounds, such as proteins and carbohydrates. Additionally, further research is needed to better understand the mechanism of action of 8-Methylheptadecane and its potential applications in biological research.
Conclusion:
In conclusion, 8-Methylheptadecane is a saturated hydrocarbon commonly used in scientific research for various purposes. Its low toxicity profile, non-polar nature, and ability to dissolve non-polar compounds make it a suitable solvent for use in biological research. However, its low polarity and high boiling point can limit its effectiveness in certain applications. Further research is needed to better understand its mechanism of action and potential applications in biological research.
Synthesemethoden
8-Methylheptadecane can be synthesized through various methods, including the catalytic hydrogenation of olefins, the reduction of fatty acids, and the pyrolysis of petroleum. The most common method used for its synthesis is through the catalytic hydrogenation of olefins. This method involves the reaction of olefins with hydrogen gas in the presence of a catalyst, such as nickel or platinum.
Wissenschaftliche Forschungsanwendungen
8-Methylheptadecane has various scientific research applications. It is commonly used as a reference compound in gas chromatography-mass spectrometry (GC-MS) analysis. It is also used as a standard for the calibration of GC-MS instruments. Additionally, it is used as a solvent for the extraction of lipids from biological samples.
Eigenschaften
CAS-Nummer |
13287-23-5 |
---|---|
Produktname |
8-Methylheptadecane |
Molekularformel |
C18H38 |
Molekulargewicht |
254.5 g/mol |
IUPAC-Name |
8-methylheptadecane |
InChI |
InChI=1S/C18H38/c1-4-6-8-10-11-13-15-17-18(3)16-14-12-9-7-5-2/h18H,4-17H2,1-3H3 |
InChI-Schlüssel |
AFKUSTCGONJZHE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(C)CCCCCCC |
Kanonische SMILES |
CCCCCCCCCC(C)CCCCCCC |
Andere CAS-Nummern |
13287-23-5 |
Synonyme |
HEPTADECANE,8-METHYL- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.